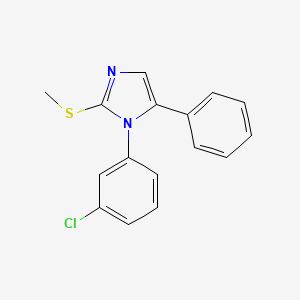

1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole, also known as CMPI, is a chemical compound that has been widely used in scientific research due to its unique properties. CMPI is a heterocyclic compound that contains both imidazole and phenyl rings, making it an ideal candidate for various research applications.

Scientific Research Applications

Crystal Structures and Intermolecular Interactions

Research has been conducted on the crystal structures of similar compounds, revealing how substituent groups on the imidazole ring influence intermolecular interactions and potentially their biological activities. For instance, studies have shown that the electron-donating/withdrawing tendencies of substituent groups can affect the acid-base properties of the imidazole nucleus, which in turn influences the strength of N-H...N interactions. These interactions not only determine the crystal structure but may also play a role in antifungal activity. Such structural analyses provide insights into the design of more effective compounds (Macías et al., 2018).

Antifungal and Antibacterial Properties

Imidazole derivatives, including those structurally related to "1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole", have been evaluated for their antifungal and antibacterial properties. Research indicates that modifications to the imidazole ring can significantly affect the compound's efficacy against various fungal and bacterial strains. This suggests a potential for developing new antimicrobial agents based on the imidazole scaffold (Walker et al., 1978).

Inhibition of Corrosion

Imidazole derivatives have also been studied for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. The adsorption and corrosion inhibition properties of these compounds suggest they could be used to enhance the durability of metals by preventing corrosion, highlighting a practical application outside of biomedical research (Ouakki et al., 2019).

Molecular Interactions and Synthesis

Further studies have focused on the synthesis of imidazole derivatives and their molecular interactions, including how these compounds can be bonded to metals like ruthenium. This research opens up possibilities for the development of novel complexes that could be useful in various fields, including catalysis and material science (Shivakumar et al., 1998).

properties

IUPAC Name |

1-(3-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-6-3-2-4-7-12)19(16)14-9-5-8-13(17)10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUZGPPKGXEHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)

![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)

![2-(3-Phenyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)oxolane](/img/structure/B2443192.png)

![7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2443194.png)

![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)sulfonyl]-1H-indole](/img/structure/B2443202.png)

![4-[3-(2-Bromo-4-fluorophenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2443204.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2443209.png)